![molecular formula C10H7Cl2NO3 B2437499 (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid CAS No. 37904-05-5](/img/structure/B2437499.png)
(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, solubility, and density. Chemical properties describe how a substance reacts with other substances .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Organotin complexes, including those of mefenamic acid and (2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid, have shown notable antituberculosis activity. The effectiveness of these complexes against Mycobacterium tuberculosis H37Rv was examined, revealing that the antituberculosis potential is affected by factors such as the nature of the ligand environment, the organic groups attached to tin, and the structure of the compound. Particularly, triorganotin(IV) complexes were found to have superior antituberculosis activity compared to diorganotin(IV) complexes, suggesting that the toxicity associated with organotin compounds is influenced by the organic ligand, with triorganotin compounds generally more toxic than di- and mono-organotins (Iqbal, Ali, & Shahzadi, 2015).
Biologically Active Compounds of Plants
In a review of natural carboxylic acids, including cinnamic acid and related compounds, it was found that these acids possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. The review underscored that the structure of these compounds, such as the number of hydroxyl groups and conjugated bonds, plays a crucial role in determining their bioactivity. Specifically, rosmarinic acid exhibited the highest antioxidant activity, while cinnamic acid and caffeic acid were noted for their strong antimicrobial properties. The study highlighted the importance of understanding the structure-activity relationships to fully harness the potential of these biologically active compounds (Godlewska-Żyłkiewicz et al., 2020).
Redox Mediators in Treatment of Organic Pollutants
The application of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants was reviewed, with emphasis on the treatment of pollutants present in industrial wastewater. The study highlighted the role of enzymes like laccases, lignin peroxidases, and peroxidases in the degradation of recalcitrant compounds, and how redox mediators can significantly improve the substrate range and degradation efficiency. This enzymatic approach presents a promising solution for the remediation of a wide array of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-(2,6-dichloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-5H,(H,13,14)(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTXYMREBJGLL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid | |
CAS RN |
37904-05-5 |
Source


|
| Record name | 2',6'-DICHLOROMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

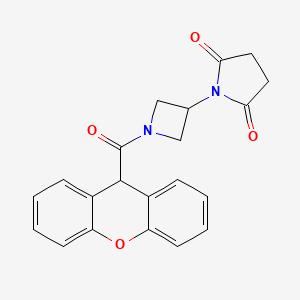
![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2437417.png)
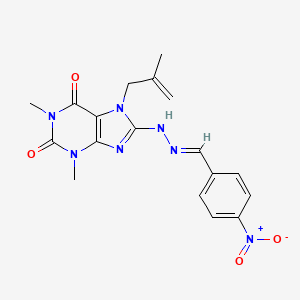
![4-(tert-butyl)-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2437419.png)
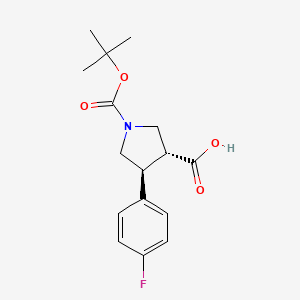
![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)
![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)
![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)
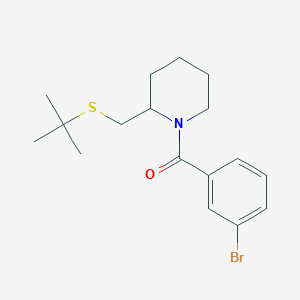
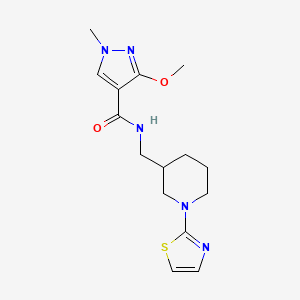
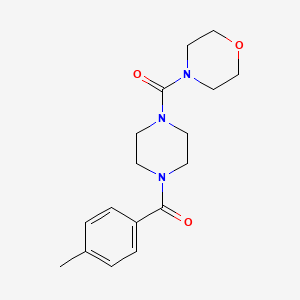
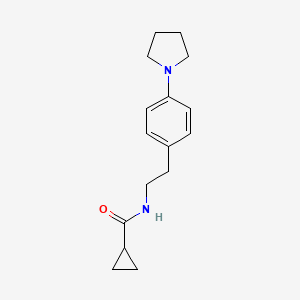
![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)
![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)